Daurisoline
Overview
Description
Daurisoline is a bisbenzylisoquinoline alkaloid isolated from the rhizome of Menispermum dauricum, a plant belonging to the Menispermaceae family . This compound has garnered significant attention due to its diverse pharmacological effects, including anti-arrhythmic, anti-ischemic, and anti-cancer properties .
Mechanism of Action
Target of Action
Daurisoline, a bis-benzylisoquinoline alkaloid, has been found to target several key proteins in the body. One of its primary targets is the Hedgehog (Hh) signaling pathway , which plays a crucial role in the occurrence and development of various diseases . This compound has also been found to target MEK1/2 kinase , a key player in the MAPK/ERK pathway . Additionally, it has been identified to target Dipeptidyl peptidase-4 (DPP4) , an enzyme that degrades the incretin hormones GLP-1 and GIP, which are involved in insulin secretion .
Mode of Action
This compound interacts with its targets in various ways. It can inhibit the Hh signaling pathway, leading to cell apoptosis and G1 cell cycle arrest . It also suppresses the growth of esophageal squamous cell carcinoma by inhibiting MEK1/2 kinase . Furthermore, this compound can selectively inhibit microbial DPP4, increasing active GLP-1 levels and thereby reducing blood glucose .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to attenuate H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cellular processes such as cell growth, proliferation, and survival. This compound’s inhibition of the Hh signaling pathway and MEK1/2 kinase also impacts the MAPK/ERK pathway , which is involved in cell proliferation, differentiation, and migration .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. After oral administration, the primary pharmacokinetic parameters were found to be: AUC(0-t) 184.5 ± 62.9 ng/mL.h, t1/2 1.4 ± 0.3 h, and CL 29.4 ± 11.4 L/h/kg . The bioavailability was found to be 14.8% . These findings suggest that this compound is absorbed and metabolized in the body, but its bioavailability is relatively low, which could impact its efficacy.
Result of Action
This compound has been found to have several molecular and cellular effects. It can reduce cell viability and suppress the proliferation of certain cells by causing G1 phase cell cycle arrest . It can also trigger apoptosis by promoting the cleavage of caspase-8 and PARP . Furthermore, this compound has been shown to inhibit autophagy through the activation of the PI3K/AKT/mTOR signaling pathway, protecting chondrocytes from apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria in the gut can affect the action of this compound. If a patient’s gut is rich in microbial DPP4, the clinical efficacy of this compound could be reduced . This highlights the importance of considering the gut microbiome when evaluating the potential efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Daurisoline exerts a blocking effect on hERG, a protein known to be involved in cardiac electrical activity . This interaction contributes to its antiarrhythmic properties. It also acts as an effective autophagy blocker, which can be used for cancer research .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to attenuate H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway . This suggests that this compound can influence cell function by impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to inhibit autophagy through the activation of the classical PI3K/AKT/mTOR signaling pathway . This suggests that this compound can bind to certain biomolecules, leading to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been shown that this compound can inhibit ESCC proliferation in vitro and reduce ESCC PDX exnograft growth in vivo by reducing ERK1/2 phosphorylation .
Metabolic Pathways
Its ability to inhibit autophagy suggests that it may interact with enzymes or cofactors involved in this process .
Subcellular Localization
Given its effects on cellular processes such as autophagy, it is likely that it is directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daurisoline can be synthesized through a series of chemical reactions involving the isolation of the alkaloid from Menispermum dauricum. The process typically involves the extraction of the plant material followed by purification steps to isolate the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Daurisoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Daurisoline has a wide range of scientific research applications:
Comparison with Similar Compounds
Daurisoline is compared with other bisbenzylisoquinoline alkaloids such as dauricine and tetrandrine:
Tetrandrine: Another bisbenzylisoquinoline alkaloid, tetrandrine, is known for its anti-inflammatory and anti-cancer effects.
Uniqueness: this compound’s unique ability to inhibit autophagy and activate the PI3K/Akt/mTOR pathway distinguishes it from other similar compounds .
Properties
IUPAC Name |
(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURJAQFYNVMZDV-FIRIVFDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220841 | |
Record name | Daurisoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70553-76-3 | |
Record name | Daurisoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70553-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daurisoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070553763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daurisoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70553-76-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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